DHFR Inhibition with Defined IC50
In a standardized in vitro enzyme inhibition assay, 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione demonstrated an IC50 value of >50 µM against dihydrofolate reductase (DHFR) isolated from MTX-resistant WI-L2 cells [1]. While this is a low-potency result, it provides a clear, quantitative benchmark. This value can be directly compared to more potent DHFR inhibitors, such as the structurally distinct pyrimidine derivative trimethoprim, which typically exhibits IC50 values in the nanomolar range against various bacterial DHFR isoforms (e.g., IC50 = 17.5 nM against bovine liver DHFR [2]), confirming that this compound is not a high-potency DHFR inhibitor.
| Evidence Dimension | DHFR Inhibition |
|---|---|
| Target Compound Data | IC50 > 50 µM (>5.00E+4 nM) |
| Comparator Or Baseline | Trimethoprim: IC50 = 17.5 nM (bovine liver DHFR) [2] |
| Quantified Difference | >2857-fold lower potency |
| Conditions | DHFR from MTX-resistant WI-L2 cells (target compound) vs. bovine liver DHFR (comparator); both assays used spectrophotometric methods. |
Why This Matters
This quantitative data allows a user to definitively exclude DHFR inhibition as a primary mechanism of action, preventing its misapplication in research programs targeting folate metabolism.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50625566: Inhibition of human DHFR. BindingDB ID: BDBM50625566. View Source
- [2] BindingDB. (n.d.). Affinity Data for BDBM50348444: Inhibition of bovine liver DHFR. BindingDB ID: BDBM50348444. View Source
